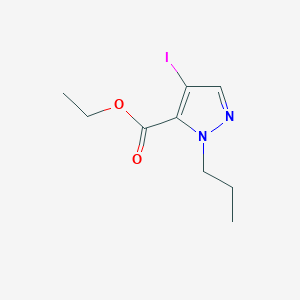

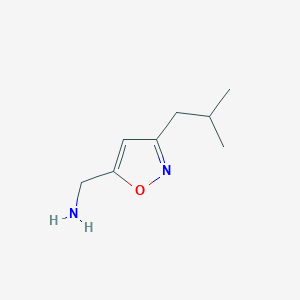

![molecular formula C15H16Cl2N2O2S B2540124 3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide CAS No. 29174-84-3](/img/structure/B2540124.png)

3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide is a chemically synthesized molecule that likely shares structural similarities with the benzo[b]thiophene derivatives described in the provided papers. Although the exact compound is not directly mentioned in the papers, the structural motif of benzo[b]thiophene carboxamide is a recurring theme. These compounds are of interest due to their potential pharmacological activities, as indicated by the antiarrhythmic, serotonin antagonist, and antianxiety activities of related thiophene derivatives .

Synthesis Analysis

The synthesis of related compounds involves initial reactions with various organic reagents. For example, substituted thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide using different organic reagents . Another synthesis pathway includes the reaction of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides to form chloro(dialkylamino)methylene derivatives . These methods suggest that the synthesis of 3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide would similarly involve multi-step organic reactions, possibly starting with a chlorinated benzo[b]thiophene carboxyl chloride and an amine-containing morpholine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, 1H NMR, and mass spectroscopy . For instance, the crystallographic study of a 3-chloro derivative revealed a monoclinic system with specific lattice parameters and space group, as well as the presence of intermolecular hydrogen bonds and π-π interactions . These findings provide a basis for understanding the molecular structure of 3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide, which would also be expected to exhibit specific intermolecular interactions and crystalline properties.

Chemical Reactions Analysis

The chemical reactivity of benzo[b]thiophene carboxamides can be inferred from the reactions described in the papers. For example, the exchange of a chlorine atom in a chloroformamidine group with various nucleophiles led to the formation of new compounds . This suggests that the dichloro compound may also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives with different pharmacological properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide are not directly reported, the properties of similar compounds have been characterized. The synthesized thiophene derivatives' structures were confirmed by IR, 1H NMR, MS spectral data, and elemental analysis . The acute toxicity was also assessed, providing insight into the safety profile of these compounds . These analyses are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmacological agent.

Mechanism of Action

The compound is an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 μM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 . It has been used as a building block in the synthesis of inhibitors of Mcl-1, the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) .

properties

IUPAC Name |

3,6-dichloro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O2S/c16-10-1-2-11-12(9-10)22-14(13(11)17)15(20)18-3-4-19-5-7-21-8-6-19/h1-2,9H,3-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZZPFOJYLVPKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

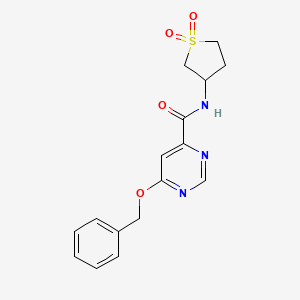

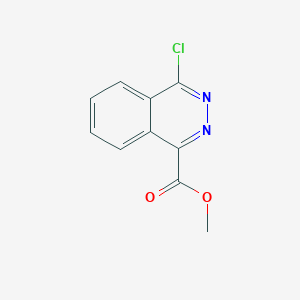

![2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2540047.png)

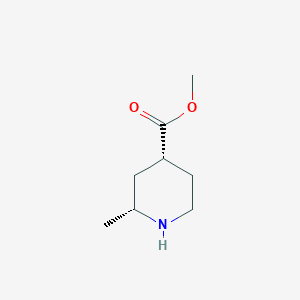

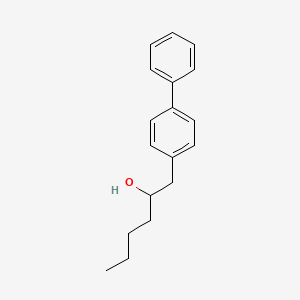

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)

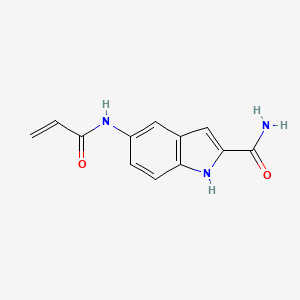

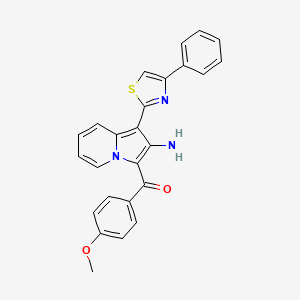

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)

![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)